4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of two dimethoxyphenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Attachment of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the pyrimidine ring with 2,3-dimethoxyphenyl and 3,4-dimethoxyphenyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
- 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
- 4-(2,3-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of two dimethoxyphenyl groups, which may confer distinct
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-16-9-8-12(10-18(16)26-3)14-11-15(23-20(21)22-14)13-6-5-7-17(25-2)19(13)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAPNAOETPIBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C(=CC=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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